
Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Protodeboronation of pinacol boronic esters is a method used in the synthesis of certain piperidine derivatives .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has the empirical formula C6H13N .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For instance, protodeboronation of pinacol boronic esters is a reaction utilized in the synthesis of certain piperidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly. For example, 4-Methylpiperidine has a molecular weight of 99.17 .Aplicaciones Científicas De Investigación
Synthetic Analgesics and Structural Analogues
One of the earliest mentions of compounds related to Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is in the synthesis of potent analgesics. Van Daele et al. (1976) described the synthesis of 4-arylamino-4-piperdinecarboxylic acids as starting materials for alpha-amino esters, ethers, and ketones, leading to extremely potent analgesics. Specifically, derivatives like methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate were found to be thousands of times as potent as morphine, showcasing the potential of such compounds in developing new pain management solutions (Van Daele et al., 1976).
Cardiovascular and Electrochemical Applications
Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This study not only expanded the understanding of the electrochemical properties of such compounds but also their potential applications in cardiovascular therapies (Krauze et al., 2004).
Anticancer Potential
Rehman et al. (2018) explored the anticancer potential of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, finding that certain compounds exhibited strong anticancer activities. This highlights the importance of this compound and its analogues in the search for new cancer treatments (Rehman et al., 2018).
Novel Synthesis Methodologies
Magano et al. (2014) described the use of methyl 4-aminobenzoate and 1-benzyloxycarbonyl-4-piperidone in the synthesis of oxindoles via palladium-catalyzed CH functionalization. This methodological advancement underscores the versatility of such compounds in facilitating novel synthetic routes in medicinal chemistry (Magano et al., 2014).
Pharmaceutical Intermediate Synthesis
Kiricojevic et al. (2002) developed an efficient synthesis for a key intermediate, highlighting the compound's role in the production of new generation narcotic analgesics and fentanyl analogues. This work emphasizes the compound's significance in pharmaceutical manufacturing processes (Kiricojevic et al., 2002).
Mecanismo De Acción
Target of Action
Many piperidine derivatives are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward systems.
Mode of Action
Piperidine derivatives often act as agonists or antagonists at their target receptors . Agonists mimic the action of a naturally occurring substance and antagonists block the action of a naturally occurring substance.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-17(21)19-10-7-14(8-11-19)13-18-16(20)9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKLKEMJWFLGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


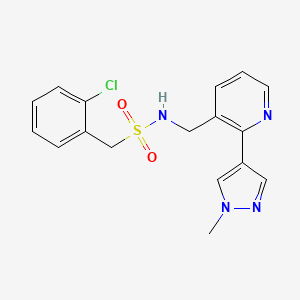
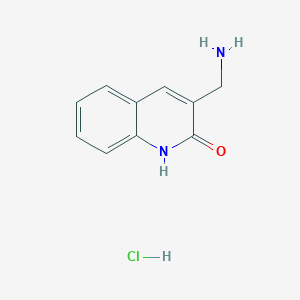
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2961337.png)

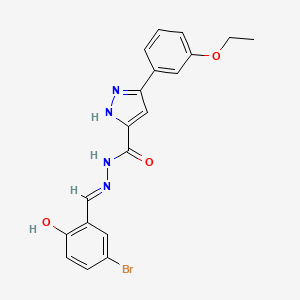
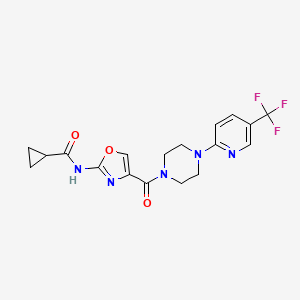
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)

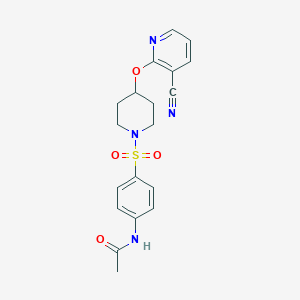
![N-(2-fluorophenyl)-3-pivalamidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2961352.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)